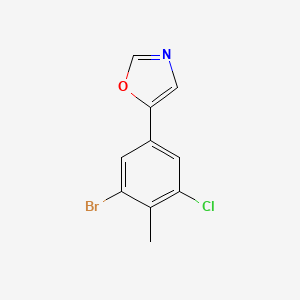

5-(3-bromo-5-chloro-4-methylphenyl)oxazole

Description

Contextualization within Oxazole (B20620) Heterocyclic Chemistry and Analogous Structures

Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comtandfonline.comijpsonline.com This structural motif is a vital component in a vast array of natural products and synthetic molecules, prized for its chemical stability and versatile reactivity. nih.govnumberanalytics.comthepharmajournal.com The oxazole ring is planar and weakly basic, and its derivatives are known to engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking, which allows them to bind effectively to biological targets like enzymes and receptors. tandfonline.comijpsonline.comirjweb.com

The compound 5-(3-bromo-5-chloro-4-methylphenyl)oxazole belongs to the class of 5-aryl-substituted oxazoles. The defining feature of this molecule is its heavily substituted phenyl ring, which is adorned with two different halogen atoms (bromine and chlorine) and a methyl group. This substitution pattern is critical, as the nature and position of substituents on the phenyl ring are known to play a pivotal role in modulating the biological and physicochemical properties of the entire molecule. d-nb.info

Academic research has extensively documented analogous structures, where different substitution patterns on the phenyl ring lead to a wide spectrum of biological activities. thepharmajournal.com For instance, compounds like 4-(4-bromophenyl)-2-tert-butyloxazole have been noted for their biological potential, underscoring the importance of halogen atoms in the molecular architecture. researchgate.net The presence of both bromo and chloro substituents on the same phenyl ring, as seen in the target compound, suggests a deliberate design to explore the combined electronic and steric effects of multiple halogens. Recent research has confirmed that the nitrogen atom in the oxazole ring is a reliable halogen bond acceptor, which provides a strong basis for studying polyhalogenated oxazole derivatives in the context of crystal engineering and supramolecular chemistry. rsc.org

Table 1: Comparison of this compound with General Oxazole Properties

| Feature | General Oxazole Core | This compound |

|---|---|---|

| Ring Structure | Five-membered aromatic heterocycle | Contains a five-membered oxazole ring |

| Heteroatoms | 1 Oxygen, 1 Nitrogen | 1 Oxygen, 1 Nitrogen |

| Substitution | Can be substituted at C2, C4, C5 | Substituted at C5 with a 3-bromo-5-chloro-4-methylphenyl group |

| Key Feature | Biologically active scaffold | Polyhalogenated aryl substituent |

| Potential Interactions | Hydrogen bonding, π-π stacking irjweb.com | Halogen bonding, hydrophobic interactions |

Rationale for In-depth Academic Research on this compound

The motivation for conducting detailed academic research on this specific compound is multifaceted, stemming from its potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Potential : The oxazole nucleus is a privileged scaffold in drug discovery, known to be a component of molecules with a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govirjweb.comd-nb.info The synthesis of novel derivatives like this compound is a rational approach in the quest for new and more effective therapeutic agents. tandfonline.comnumberanalytics.com

Influence of Halogenation : Halogen atoms are frequently incorporated into drug candidates to enhance their biological activity, metabolic stability, and membrane permeability. The dual halogenation (bromo and chloro) in this compound is of particular interest for studying structure-activity relationships (SAR). These halogens can modulate the electronic properties of the phenyl ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. rsc.org

Supramolecular and Materials Science Applications : The ability of the oxazole nitrogen and the phenyl-bound halogens to participate in intermolecular interactions makes this compound a candidate for the design of novel supramolecular assemblies and crystalline materials with specific electronic or photophysical properties. thepharmajournal.comrsc.org

Synthetic Utility : Substituted oxazoles serve as versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures. nih.govthepharmajournal.com Understanding the reactivity and properties of this specific building block can expand the toolbox available to synthetic chemists.

Scope and Objectives of Theoretical and Experimental Investigations

A comprehensive investigation of this compound would typically involve a combination of theoretical and experimental approaches to fully characterize its chemical, physical, and potential biological properties.

Experimental Investigations: The primary experimental objectives would be the synthesis, characterization, and evaluation of the compound.

Synthesis : The most common and versatile method for preparing 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.gov This reaction would involve the condensation of 3-bromo-5-chloro-4-methylbenzaldehyde with tosylmethyl isocyanide (TosMIC).

Structural Characterization : Following synthesis, the compound's identity and purity would be confirmed using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netnih.gov For unambiguous structural determination and to study intermolecular packing, single-crystal X-ray diffraction would be the definitive method. rsc.org

Biological Screening : In vitro assays would be conducted to screen for a range of biological activities. This could include testing against various strains of bacteria and fungi to determine its antimicrobial potential, or evaluating its cytotoxicity against cancer cell lines. mdpi.com

Theoretical Investigations: Computational chemistry provides invaluable insights into the molecule's behavior at an atomic level.

Density Functional Theory (DFT) : DFT calculations are a powerful tool for studying oxazole derivatives. irjweb.com These computations can predict the molecule's optimized 3D geometry, its electronic structure (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies), and its reactivity. The Molecular Electrostatic Potential (MEP) map can also be calculated to visualize the charge distribution and predict sites for intermolecular interactions. irjweb.com

Molecular Docking : If a potential biological target is identified, molecular docking simulations can be employed to predict how the compound might bind to the target's active site. mdpi.comnih.gov This provides a hypothetical binding model and helps to explain the observed biological activity on a molecular level.

Table 2: Overview of Investigational Methods

| Investigation Type | Method | Objective(s) |

|---|---|---|

| Experimental | Van Leusen Synthesis | To synthesize the target compound. nih.gov |

| NMR, MS, FT-IR | To confirm the chemical structure and purity. researchgate.net | |

| X-ray Crystallography | To determine the 3D molecular structure and packing. rsc.org | |

| In Vitro Assays | To screen for biological activities (e.g., antimicrobial, anticancer). mdpi.com | |

| Theoretical | Density Functional Theory (DFT) | To calculate optimized geometry, electronic properties, and reactivity. irjweb.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-5-chloro-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQWWSISHHNMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole suggests that the most logical disconnection points are the bonds forming the oxazole (B20620) ring. The primary strategy involves disconnecting the C-C and C-O bonds between the substituted phenyl ring and the oxazole heterocycle. This approach identifies two key precursors required for its synthesis.

The second key precursor is a C2N synthon that can react with the aldehyde to form the 5-substituted oxazole ring. The most common and effective synthon for this purpose is tosylmethyl isocyanide (TosMIC) . This reagent is central to the widely used Van Leusen oxazole synthesis.

An alternative, though less common, retrosynthetic approach could involve forming the aryl-C5 bond at a later stage, for instance, through a cross-coupling reaction. This would involve a 5-bromooxazole (B1343016) intermediate and a corresponding 3-bromo-5-chloro-4-methylphenylboronic acid or similar organometallic reagent. However, the former strategy, which builds the oxazole ring onto the pre-functionalized aromatic aldehyde, is generally more direct.

The primary retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Routes to the Oxazole Core

The synthesis of the oxazole core, particularly 5-substituted oxazoles, has been the subject of extensive research, leading to the development and refinement of numerous synthetic protocols.

Adaptations of Classical Oxazole Synthesis Protocols (e.g., Van Leusen, Fischer, Bredereck)

Classical methods for oxazole synthesis provide a robust foundation for constructing the target molecule, though they may require adaptation to accommodate the specific electronic and steric properties of the 3-bromo-5-chloro-4-methylphenyl moiety.

Van Leusen Oxazole Synthesis : This is one of the most direct and widely used methods for preparing 5-substituted oxazoles from aldehydes. nih.govresearchgate.netwikipedia.org The reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde. mdpi.com For the synthesis of the target compound, 3-bromo-5-chloro-4-methylbenzaldehyde would be reacted with TosMIC in the presence of a base like potassium carbonate in a solvent such as methanol (B129727). nih.govmdpi.com The mechanism proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.com

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this method involves the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.com To apply this to the target molecule, one could react 3-bromo-5-chloro-4-methylbenzaldehyde with an appropriate cyanohydrin. wikipedia.orgijpsonline.com The reaction is essentially a dehydration process that occurs under mild conditions. wikipedia.orgijpsonline.com

Bredereck Reaction : This protocol typically synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.comresearchgate.net While traditionally used for 2,4-disubstituted oxazoles, modifications of this approach could potentially be adapted. An improved version uses α-hydroxyketones as the starting material, offering a more economical and cleaner process. ijpsonline.com

Modern Catalytic Approaches for Oxazole Formation

Contemporary organic synthesis has introduced a variety of catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium- and Copper-Catalyzed Reactions : Transition metal catalysis has become a powerful tool for heterocycle synthesis. Palladium- or copper-catalyzed direct arylation can be used to form the C-5 aryl bond on a pre-formed oxazole ring. ijpsonline.com For instance, a Suzuki-Miyaura coupling reaction could be employed between a 5-bromooxazole and (3-bromo-5-chloro-4-methylphenyl)boronic acid. ijpsonline.com Conversely, copper catalysts are often used in oxidative cyclization reactions. A copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Gold-Catalyzed Synthesis : Gold catalysts have shown efficacy in the synthesis of oxazoles from N-propargylamides. organic-chemistry.org This method involves the cyclization of the propargylamide precursor, which could be synthesized from 3-bromo-5-chloro-4-methylbenzoic acid.

Rhodium-Catalyzed Reactions : Rhodium catalysts, particularly rhodium(II) acetate, are effective in catalyzing N-H insertion reactions, which can be a key step in forming oxazole precursors. researchgate.net

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction times and byproducts. The Van Leusen reaction, being a primary route, offers several parameters for optimization.

Key optimization parameters include the choice of base, solvent, temperature, and reaction time. For instance, while potassium carbonate is a standard base, others like cesium carbonate or organic bases such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) could be explored. The solvent can also play a critical role; while methanol is common, ionic liquids have been shown to improve yields and allow for catalyst recycling. organic-chemistry.org Microwave-assisted synthesis has been reported to dramatically shorten reaction times from hours to minutes and often improves yields. mdpi.comacs.org

Below is a table summarizing potential optimization strategies for the Van Leusen synthesis of the target compound.

Table 1: Optimization of Van Leusen Synthesis for this compound

| Parameter | Conventional Method | Optimized/Alternative Method | Potential Advantage | Reference |

|---|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃, DMAP, Quaternary ammonium (B1175870) hydroxide (B78521) resin | Increased reactivity, easier workup, milder conditions. | organic-chemistry.orgnih.gov |

| Solvent | Methanol, Dichloromethane | Ionic Liquids (e.g., [bmim]Br), Isopropanol, Water | Higher yields, solvent recyclability, greener process. | organic-chemistry.orgacs.orgijpsonline.com |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound | Drastically reduced reaction times, improved yields. | mdpi.comacs.orgnih.gov |

| Reaction Time | 3-6 hours | 8-20 minutes | Increased throughput and efficiency. | acs.orgsciforum.net |

Stereoselective Synthesis and Chiral Induction (if applicable)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis or chiral induction is not directly applicable to the synthesis of this specific compound.

However, the principles of stereoselective synthesis are highly relevant in the broader context of oxazole chemistry. Chiral oxazolines are important intermediates in asymmetric synthesis and can be prepared with high enantioselectivity. researchgate.net These chiral oxazolines can sometimes serve as precursors to chiral oxazole-containing natural products or pharmaceuticals. nih.gov Methods for achieving stereoselectivity often involve the use of chiral catalysts, such as those based on cobalt or iridium complexes with chiral ligands like Salox (salicyl-oxazoline). researchgate.net While not required for the synthesis of the title compound, the development of such methods is a significant area of research within the field of heterocyclic chemistry. scilit.comresearchgate.net

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of oxazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.comkthmcollege.ac.in

Several green strategies are applicable to the synthesis of this compound:

Alternative Energy Sources : As mentioned in the optimization section, microwave irradiation and ultrasound sonication are key green technologies. nih.gov They can significantly accelerate reactions, leading to lower energy consumption and often cleaner reaction profiles compared to conventional heating. ijpsonline.comnih.gov For example, a microwave-assisted Van Leusen reaction can be completed in minutes instead of hours. mdpi.com

Green Solvents : The use of environmentally benign solvents is a cornerstone of green chemistry. Research has shown that oxazole synthesis can be performed effectively in water or ionic liquids. acs.orgijpsonline.com Ionic liquids are particularly advantageous as they can often be recycled and reused multiple times without a significant loss in product yield. ijpsonline.com

Catalysis : The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents. nih.gov Modern catalytic approaches often allow for higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product, thus reducing waste. nih.gov

Solvent-Free Reactions : In some cases, reactions can be run under solvent-free conditions, for example, by grinding the reactants together or using ultrasound irradiation on a neat mixture of reactants and a catalyst. nih.govnih.gov This completely eliminates solvent waste.

The following table highlights the comparison between conventional and green synthetic approaches for oxazole synthesis.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Aspect | Conventional Approach | Green Approach | Reference |

|---|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., Toluene, DMF, CH₂Cl₂) | Water, Ionic Liquids, Ethanol, or Solvent-free | acs.orgijpsonline.comkthmcollege.ac.in |

| Energy | Prolonged conventional heating (reflux) | Microwave irradiation, Ultrasound | mdpi.comnih.govnih.gov |

| Catalyst | Often stoichiometric reagents or hazardous catalysts | Recyclable catalysts (e.g., β-cyclodextrin, supported catalysts) | nih.govnih.gov |

| Waste | Higher generation of byproducts and solvent waste | Reduced waste, higher atom economy, potential for catalyst/solvent recycling | kthmcollege.ac.innih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the precise atomic connectivity within a molecule. For a compound like 5-(3-bromo-5-chloro-4-methylphenyl)oxazole, ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), and their splitting patterns would offer clues about the symmetry and electronic nature of the phenyl and oxazole (B20620) rings.

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques would reveal correlations between adjacent protons (COSY) and direct (HSQC) or long-range (HMBC) correlations between protons and carbons. This would be crucial for confirming the substitution pattern on the phenyl ring and the connectivity between the phenyl and oxazole moieties.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-State NMR (ssNMR) would be employed to study the compound in its solid form. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphs) or non-crystalline (amorphous) states. By analyzing the chemical shifts and line shapes, researchers can gain insights into the local molecular environment and packing in the solid state, which can differ significantly from the solution state studied by conventional NMR.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Furthermore, by analyzing the fragmentation pattern under techniques like tandem mass spectrometry (MS/MS), the structural components of the molecule can be pieced together, corroborating the structure determined by NMR. The isotopic pattern resulting from the presence of bromine and chlorine would be a key signature in the mass spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Moreover, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. Since this compound is not inherently chiral, these techniques would not be applicable unless the molecule was derivatized with a chiral auxiliary or if it exhibited atropisomerism, which is unlikely in this case.

Computational Chemistry and Theoretical Investigations of 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For a molecule like 5-(3-bromo-5-chloro-4-methylphenyl)oxazole, these calculations can elucidate the effects of its complex substitution on stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are typically employed to determine the optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Ground State Energy | - | Provides a baseline for thermodynamic stability comparisons. |

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |

| Phenyl-Oxazole Torsional Angle | ~30° - 45° | Suggests a non-planar conformation due to steric hindrance from the ortho-bromo substituent. nih.govresearchgate.net |

| Bond Lengths & Angles | - | Provides the optimized geometric structure of the molecule. |

Note: The values in this table are hypothetical predictions based on typical results for similarly substituted biaryl compounds and have not been derived from a specific empirical study on this exact molecule.

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is a workhorse for many applications, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic properties, albeit at a greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations for smaller or representative systems. researchgate.net For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a more precise value for the rotational energy barrier of the phenyl-oxazole bond, providing a more reliable understanding of its conformational flexibility. nih.gov Such calculations would be particularly valuable for refining the understanding of the subtle electronic effects of the halogen and methyl substituents on the aromatic system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Reflects the ionization potential and electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.5 | Suggests moderate chemical stability and reactivity. |

Note: The values in this table are hypothetical predictions based on FMO analyses of other substituted heterocyclic compounds and have not been derived from a specific empirical study on this exact molecule. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, often in the presence of a solvent. researchgate.net For this compound, the key flexible linkage is the single bond connecting the phenyl and oxazole (B20620) rings. The rotation around this bond determines the relative orientation of the two rings, which can have a significant impact on the molecule's biological activity and material properties.

An MD simulation would involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of nanoseconds or longer. scispace.com The simulation would reveal the preferred torsional angles between the two rings and the energy barriers to rotation. nih.govresearchgate.net It is expected that steric hindrance from the ortho-bromo substituent would lead to a non-planar average conformation. The simulation could also provide insights into how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions, which is critical for understanding its behavior in a condensed phase.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can be performed using DFT. acs.orgacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a predicted NMR spectrum can be generated. scispace.comnih.gov This theoretical spectrum can then be compared with experimental data to aid in the assignment of peaks. The predicted chemical shifts would be sensitive to the electronic environment of each atom, reflecting the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of the molecule. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies for C-H, C=N, C=C, and C-O stretching, as well as vibrations involving the C-Br and C-Cl bonds, would be predicted.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Aromatic Carbons of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C-ipso (attached to oxazole) | ~125-130 | Attachment to the heterocyclic ring. |

| C-ortho (to oxazole, with Br) | ~120-125 | Shielding/deshielding effect of Br and proximity to oxazole. |

| C-meta (to oxazole, with Cl) | ~130-135 | Strong deshielding by the electronegative Cl atom. |

| C-para (to oxazole, with CH₃) | ~135-140 | Deshielding effect of the methyl group and its position. |

Note: These are estimated values based on additivity rules and computational studies of other substituted benzenes and have not been derived from a specific empirical study on this exact molecule. scispace.comnih.gov

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through methods like the Fischer oxazole synthesis or reactions involving α-diazocarbonyls, transition state theory can be applied. wikipedia.orgnih.gov By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states can be located.

The calculation of the transition state structure and its energy allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. This can help in understanding why certain reaction pathways are favored over others and can guide the optimization of reaction conditions. For a multi-step synthesis, computational elucidation of the mechanism can identify the rate-determining step and provide a deeper understanding of how the substituents on the phenyl ring influence the reactivity of the starting materials. acs.org

Molecular Docking Studies for Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in modeling the interaction between a small molecule ligand and a protein target at the atomic level. For the compound this compound, while specific experimental docking studies are not publicly documented, its structural features suggest several hypothetical biological targets based on the known activities of similar oxazole-containing molecules. benthamscience.com

The process involves preparing the 3D structure of the ligand (this compound) and the crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB). nih.gov Using software like AutoDock, a grid is defined around the active site of the protein, and the ligand is allowed to explore various conformations and orientations within this space. nih.govnih.gov A scoring function then estimates the binding affinity, with lower binding energy values indicating a more stable ligand-protein complex. nih.gov

Given the prevalence of oxazole derivatives in anticancer research, hypothetical targets could include key proteins involved in cancer progression. benthamscience.com For instance, docking studies on similar heterocyclic compounds have explored interactions with targets like protein kinases, cyclooxygenase (COX) enzymes, and caspases. nih.govnih.govnih.gov The halogenated phenyl ring of the compound could engage in hydrophobic and halogen bond interactions within a receptor's binding pocket, while the oxazole ring might participate in hydrogen bonding or pi-stacking interactions.

A hypothetical molecular docking study for this compound could explore its potential to inhibit various enzymes implicated in disease. The results would provide insights into its binding mode, key interacting amino acid residues, and predicted binding affinity, guiding further experimental validation and lead optimization.

Table 1: Hypothetical Biological Targets for Molecular Docking

| Target Protein | PDB ID (Example) | Rationale for Selection | Potential Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | Oxazole and triazole derivatives are known COX-2 inhibitors. nih.govnih.gov | The phenyl ring could fit into the hydrophobic pocket, with halogens forming specific contacts. |

| Caspase-3 | 6CKZ | Oxadiazole derivatives have been shown to induce apoptosis by activating caspases. nih.gov | The oxazole core could interact with active site residues, potentially through hydrogen bonds. |

| DNA Polymerase | 1CLQ | Azole derivatives have shown antiviral activity by targeting viral DNA polymerase. nih.gov | The planar aromatic system could intercalate or interact with residues in the polymerase active site. |

| Protein Kinases | 1YI6 | Many kinase inhibitors feature heterocyclic scaffolds like oxazole. benthamscience.com | The compound could occupy the ATP-binding site, with the oxazole nitrogen acting as a hinge-binding motif. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net The fundamental principle is that the structural features of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its activity. researchgate.netresearchgate.net For a novel compound like this compound, QSAR/QSPR models could be developed using a dataset of structurally similar oxazole derivatives to predict its potential biological activities and properties.

These models are invaluable in drug design for predicting the efficacy of new chemical entities, optimizing lead compounds, and minimizing the need for extensive experimental testing. nih.govnih.gov The process involves descriptor generation, model development using statistical methods, and rigorous validation to ensure the model's robustness and predictive power. nih.gov

The first step in QSAR/QSPR modeling is to numerically represent the chemical structure using molecular descriptors. nih.gov These descriptors are calculated from the 2D or 3D structure of the molecule and can be classified into several categories. For this compound and its analogues, a wide array of descriptors would be generated to capture the structural variations responsible for differences in activity or properties.

Descriptor selection is a critical phase where a subset of the most relevant descriptors is chosen to build the model, avoiding overfitting and multicollinearity. This is often achieved through statistical techniques that identify the descriptors with the highest correlation to the biological activity while having low inter-correlation with each other.

Table 2: Representative Molecular Descriptor Categories

| Descriptor Category | Description | Examples Relevant to the Compound |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atom and bond counts. | Molecular Weight, Number of Halogen Atoms, Number of Rings. |

| Topological (2D) | Describe atomic connectivity and molecular branching. researchgate.net | Randić Connectivity Index, Balaban J Index. researchgate.net |

| Geometrical (3D) | Describe the 3D arrangement of atoms in space. | Molecular Surface Area, Molecular Volume, Steric Parameters. |

| Physicochemical | Relate to properties like lipophilicity and electronic character. researchgate.net | LogP (octanol-water partition coefficient), Molar Refractivity. |

| Electronic | Describe the electron distribution and orbital energies. nih.gov | Dipole Moment, HOMO (Highest Occupied Molecular Orbital) Energy, LUMO (Lowest Unoccupied Molecular Orbital) Energy. nih.gov |

Once a set of relevant descriptors is selected, a mathematical model is constructed to link these descriptors (the independent variables) to the biological activity (the dependent variable). researchgate.net Multiple Linear Regression (MLR) is a common method used to generate a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients. researchgate.net Other methods include Partial Least Squares (PLS) and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netarxiv.org

Model validation is arguably the most crucial step, ensuring that the developed model is robust, stable, and has predictive capability for new compounds. researchgate.netnih.gov Validation is performed both internally and externally. Internal validation assesses the stability of the model using the training set data, often through cross-validation techniques like leave-one-out (LOO). nih.gov External validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used during model development. researchgate.net Y-randomization is another test to ensure the model is not the result of a chance correlation. researchgate.net

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. researchgate.net | > 0.5 |

| R²pred (External Validation R²) | Measures the predictive power of the model on an external test set. nih.gov | > 0.6 |

| F-test (Fischer's value) | Assesses the statistical significance of the regression model. | High value indicates significance. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible. |

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and a set of other active, structurally similar molecules. The key features would likely include:

Aromatic Ring: The substituted phenyl group.

Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring. nih.gov

Hydrophobic/Halogen Bond Features: The chloro, bromo, and methyl groups on the phenyl ring.

This model serves as a 3D query to screen virtual libraries for new compounds that possess the same pharmacophoric features, potentially leading to the discovery of novel hits with similar or improved activity. nih.gov In ligand-based design, this pharmacophore provides a blueprint for modifying the lead compound. For example, the substitutions on the phenyl ring could be altered to optimize hydrophobic or halogen-bonding interactions, or the oxazole core could be replaced with another bioisosteric heterocycle to improve properties like metabolic stability while maintaining the essential pharmacophoric features. nih.govnih.gov

Chemical Reactivity and Derivatization Studies of 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring and Phenyl Moiety

The reactivity of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole towards substitution reactions is dictated by the electronic properties of both the phenyl and oxazole rings.

Oxazole Ring: The oxazole ring is generally considered an electron-deficient heterocycle. youtube.com

Electrophilic Substitution: Electrophilic attack on the oxazole ring is difficult unless the ring is activated by electron-donating groups. pharmaguideline.comtandfonline.com When it does occur, substitution typically happens at the C5 position. tandfonline.comwikipedia.org However, in the title compound, the C5 position is already substituted by the phenyl group. The C4 position is the next most reactive site for electrophiles, followed by the C2 position. pharmaguideline.com Reactions like nitration and sulfonation are generally challenging to perform on an unsubstituted oxazole ring. youtube.compharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution reactions are uncommon on the oxazole ring itself unless a good leaving group is present. pharmaguideline.comtandfonline.com The most electron-deficient carbon, C2, is the most likely site for nucleophilic attack, especially if substituted with a halogen. pharmaguideline.comcutm.ac.in Deprotonation can occur at the C2 position using a strong base, which may be followed by ring-opening rather than substitution. wikipedia.orgcutm.ac.in

Phenyl Moiety: The phenyl ring is substituted with two halogen atoms (bromo and chloro), a methyl group, and the oxazole ring. The directing effects of these substituents govern the regioselectivity of electrophilic aromatic substitution.

The bromine and chlorine atoms are deactivating, ortho-, para-directors.

The methyl group is an activating, ortho-, para-director.

The 5-oxazolyl group is generally considered an electron-withdrawing and deactivating, meta-director.

Considering the positions of the existing substituents on the phenyl ring (bromo at C3, chloro at C5, methyl at C4, and oxazolyl at C1), the only available position for substitution is C6. The directing effects of the adjacent chloro group (ortho) and the methyl group (ortho) would facilitate electrophilic attack at this C6 position. The bromo group (para) would also direct to this position. Therefore, electrophilic substitution on the phenyl moiety is expected to occur selectively at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Positions

The presence of two different halogen atoms on the phenyl ring—bromine and chlorine—offers the potential for selective functionalization using palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl. This difference in reactivity allows for the selective coupling at the more reactive carbon-bromine (C-Br) bond while leaving the carbon-chlorine (C-Cl) bond intact. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester. It is anticipated that this compound would react selectively at the C-Br position with various aryl or vinyl boronic acids to yield 5-(3-aryl-5-chloro-4-methylphenyl)oxazole derivatives. researchgate.netijpsonline.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. organic-chemistry.org The C-Br bond is expected to react preferentially, allowing for the synthesis of 5-(5-chloro-4-methyl-3-(alkynyl)phenyl)oxazole derivatives. researchgate.netrsc.org This method is a powerful tool for introducing sp-hybridized carbon frameworks.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org Selective reaction at the C-Br bond would yield stilbene-like derivatives, specifically 5-(5-chloro-4-methyl-3-vinylphenyl)oxazole compounds. beilstein-journals.org

The following table summarizes the expected selective cross-coupling reactions.

| Reaction Type | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-(3-Aryl-5-chloro-4-methylphenyl)oxazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-(3-(Alkyn-1-yl)-5-chloro-4-methylphenyl)oxazole |

| Heck | Alkene (CH₂=CHR) | 5-(3-(Vinyl)-5-chloro-4-methylphenyl)oxazole |

Functionalization of the Methyl Group and Other Peripheral Sites

The methyl group attached to the phenyl ring at C4 is another site for derivatization. Standard free-radical conditions can be employed to functionalize this benzylic position.

A common strategy involves benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would convert the methyl group into a bromomethyl group, yielding 5-(3-bromo-5-chloro-4-(bromomethyl)phenyl)oxazole. This versatile intermediate can then undergo various nucleophilic substitution reactions to introduce a range of functional groups:

Hydrolysis to form the corresponding benzyl (B1604629) alcohol.

Reaction with alkoxides to generate ethers.

Reaction with cyanide to produce a nitrile, which can be further hydrolyzed to a carboxylic acid.

Reaction with amines to yield benzylic amines.

This pathway significantly expands the library of accessible derivatives from the parent compound.

Investigation of Ring-Opening and Ring-Closing Reaction Pathways

The stability of the oxazole ring is not absolute, and it can undergo ring-opening under specific conditions. Conversely, ring-closing reactions are the foundation of its synthesis.

Ring-Opening Pathways:

Base-Induced Opening: Strong bases, such as organolithium reagents, can deprotonate the C2 position of the oxazole ring. The resulting lithiated species can exist in equilibrium with a ring-opened isonitrile, which can be trapped. wikipedia.orgcutm.ac.in

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the oxazole ring. pharmaguideline.comtandfonline.com

Photochemical Reactions: Photolysis can induce ring-opening and rearrangement reactions in oxazole derivatives. rsc.orgsemanticscholar.org For example, photo-oxidation with singlet oxygen can lead to the formation of an unstable bicyclic endoperoxide, which decomposes to other products. nih.gov

Reductive Cleavage: Certain reducing agents can cause reduction and cleavage of the oxazole ring, potentially leading to open-chain products. pharmaguideline.comtandfonline.com

Ring-Closing Pathways: Ring-closing reactions are fundamental to the synthesis of the oxazole core and its analogs. ijpsonline.com

Robinson-Gabriel Synthesis: Involves the dehydration of 2-acylaminoketones. pharmaguideline.com

Fischer Oxazole Synthesis: Proceeds from the reaction of cyanohydrins with aldehydes. wikipedia.org

Van Leusen Reaction: A highly versatile method that synthesizes 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com This is a plausible route for synthesizing the title compound, starting from 3-bromo-5-chloro-4-methylbenzaldehyde.

From α-haloketones: Reaction of α-haloketones with primary amides can also yield oxazoles. pharmaguideline.com

These pathways are critical for both the synthesis of structural analogs and understanding the compound's stability and potential degradation routes. organic-chemistry.orgekb.eg

Synthesis and Characterization of Analogs and Structural Derivatives of this compound

The synthesis of the title compound and its analogs can be achieved through established methods for oxazole formation. A likely synthetic route to this compound is the Van Leusen reaction, which would involve the condensation of 3-bromo-5-chloro-4-methylbenzaldehyde with TosMIC in the presence of a base like potassium carbonate.

The synthesis of derivatives would rely on the reactivity discussed in the preceding sections (cross-coupling, methyl group functionalization). Characterization of these new compounds would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and potentially X-ray crystallography for unambiguous structure determination. mdpi.com

A number of structurally related analogs are commercially available or have been documented, highlighting the chemical space around this scaffold.

| Compound Name | CAS Number |

| This compound | 2364585-27-1 fluorochem.co.uk |

| 5-(3-Bromo-4-methylphenyl)oxazole | 2002122-53-2 cymitquimica.combldpharm.com |

| 5-(4-Bromo-3-methylphenyl)oxazole | 2005680-14-6 bldpharm.com |

| 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole | 2364585-24-8 bldpharm.com |

| 5-(3-Bromophenyl)oxazole | 243455-57-4 bldpharm.com |

| 5-(3-bromo-5-methylphenyl)oxazole | 2007366-35-8 sigmaaldrich.com |

Mechanistic Studies of Derivatization Reactions (Kinetics and Thermodynamics)

Kinetics: The rates of reaction for derivatizations can be influenced by several factors. In palladium-catalyzed couplings, the choice of ligand, base, and solvent significantly affects reaction kinetics. For electrophilic substitution on the phenyl ring, the electron-donating/withdrawing nature of the substituents will impact the activation energy of the reaction. Studies on the reaction of oxazoles with singlet oxygen have shown that the pseudo-first-order reaction rate can be influenced by the electronic effects of substituents on the ring. nih.gov Similarly, studies on the oxidation of oxazole by OH radicals have used transition state theory and RRKM calculations to determine kinetic rate coefficients. rsc.org

Mechanistic Insights into Molecular Interactions of 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Identification and Characterization of Potential Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

No studies identifying or characterizing specific molecular targets for 5-(3-bromo-5-chloro-4-methylphenyl)oxazole were found in the available literature. Research on analogous heterocyclic compounds suggests that potential targets for such molecules could include enzymes like kinases or histone deacetylases (HDACs), G-protein coupled receptors, or ion channels. However, without experimental data, any assignment of a potential target to this specific compound would be purely speculative.

Elucidation of Binding Modes and Interaction Specificity (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

There is no published research detailing the binding mode of this compound with any biological target. In silico docking studies or experimental methods like X-ray crystallography would be required to elucidate such interactions. Based on its structure, one could predict potential interactions:

Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole (B20620) ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the phenyl ring would likely engage in hydrophobic interactions.

Halogen Bonding: The bromine and chlorine atoms could potentially form halogen bonds with electron-donating residues in a binding pocket.

Pi-Stacking: The aromatic phenyl and oxazole rings could participate in π-π stacking or π-cation interactions.

These remain hypothetical interactions in the absence of specific research.

Kinetic and Thermodynamic Analysis of Ligand-Target Binding

Information regarding the kinetic (e.g., Kon, Koff rates) and thermodynamic (e.g., ΔG, ΔH, ΔS) parameters of binding for this compound to a molecular target is unavailable. These analyses are contingent on the prior identification of a specific biological target and subsequent biophysical assays, which have not been reported for this compound.

Design Principles for Modulating Molecular Interactions based on Structure

Without knowledge of a validated molecular target or a baseline SAR, it is not possible to outline specific design principles for modulating the molecular interactions of this compound. The design of more potent or selective analogues would depend entirely on understanding its binding mode and the key interactions that drive its (currently unknown) biological effects.

Advanced Analytical Method Development for 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification.

Hyphenated analytical techniques, which combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like many oxazole (B20620) derivatives. The initial liquid chromatography step separates the target analyte from the sample matrix. The separated components then enter the mass spectrometer, where they are ionized, and the specific mass-to-charge ratio of the parent ion is selected. This ion is then fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) provides high selectivity and sensitivity, enabling trace-level analysis. nih.gov For 5-(3-bromo-5-chloro-4-methylphenyl)oxazole, an LC-MS/MS method would offer the necessary sensitivity for trace analysis in various matrices. shimadzu.co.kr The development of such a method would involve the optimization of chromatographic conditions and mass spectrometric parameters. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Substituted Phenyloxazole

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of the compound |

| Product Ions (Q3) | Specific fragments of the compound |

| Collision Energy | Optimized for maximum fragment intensity |

This table presents plausible starting conditions for method development based on general principles of LC-MS/MS analysis for small organic molecules.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is well-suited for the analysis of volatile and thermally stable compounds. Given the aromatic and halogenated nature of this compound, it is likely to be amenable to GC analysis. Similar to LC-MS/MS, GC-MS/MS provides excellent selectivity and sensitivity. For instance, a method for the analysis of halogenated carbazoles in human serum has been developed using GC-MS/MS, demonstrating its applicability to similar structures. nih.govresearchgate.net

Metabolite identification is another critical application of hyphenated techniques. LC-MS/MS is a key tool for identifying metabolites of new chemical entities. nih.gov In vitro studies using liver microsomes or hepatocytes can be conducted, followed by LC-MS/MS analysis of the incubates to identify potential metabolic products of this compound. nih.gov High-resolution mass spectrometry (HR-MS) is often employed in these studies to determine the elemental composition of metabolites with high accuracy.

Chiral Separation Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Purity Assessment.

While this compound itself is not chiral, derivatives or related compounds may possess stereogenic centers. The assessment of enantiomeric purity is critical in pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including azole derivatives. mdpi.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. mdpi.com For structurally related chiral oxazoles, successful enantiomeric separations have been achieved on various CSPs. mdpi.comresearchgate.net

Table 2: Exemplary Chiral HPLC and SFC Conditions for the Separation of Azole Enantiomers

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Analytes |

| Chiral HPLC | Maltodextrin-based | Heptane-ethanol (80:20, v/v) | Chiral oxazole compounds mdpi.com |

| Chiral HPLC | Amylose-based | Polar organic | Chiral oxazolidinones nih.gov |

| Chiral SFC | Cellulose-based | CO₂ / Isopropanol | Chiral triazole fungicides mdpi.com |

| Chiral SFC | Amylose-based | CO₂ / Ethanol | Bifonazole nih.gov |

This table is a compilation of successful chiral separation conditions for compounds structurally related to the subject of this article.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. mdpi.comnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption compared to HPLC. mdpi.com SFC has been successfully applied to the enantiomeric separation of various chiral azole compounds, including bifonazole, on polysaccharide-based CSPs. mdpi.comnih.gov

Spectrophotometric and Electrochemical Sensing Methodologies for Quantitative Analysis.

Spectrophotometric and electrochemical methods offer alternative approaches for the quantitative analysis of this compound, often with advantages in terms of simplicity and cost-effectiveness.

Spectrophotometric methods are based on the absorption of light by the analyte. While many organic molecules absorb in the UV region, derivatization can be employed to shift the absorption to the visible region, thereby enhancing selectivity and sensitivity. semanticscholar.org For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of the compound. First-order derivative spectrophotometry can be used to resolve overlapping spectra and improve the accuracy of quantification in the presence of interferences. ijpras.com For a novel compound like this compound, the development of a spectrophotometric method would first involve determining its absorption maximum (λmax). nih.gov

Electrochemical sensors are devices that convert a chemical response into an electrical signal. nih.gov These sensors can be highly sensitive and selective, and are suitable for the analysis of a wide range of analytes, including pharmaceuticals and other organic compounds. rsc.orgmdpi.com For an electroactive compound, techniques such as voltammetry can be used for quantification. The development of an electrochemical sensor for this compound would involve the selection of an appropriate electrode material and the optimization of experimental parameters such as pH and scan rate. Nanomaterial-modified electrodes are increasingly being used to enhance the sensitivity and selectivity of electrochemical sensors. rsc.org

Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Analysis.

Microfluidic and lab-on-a-chip technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov These miniaturized systems offer several advantages, including high-throughput analysis, reduced sample and reagent consumption, and faster analysis times. nih.govnih.gov

These platforms can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. nih.gov For a compound like this compound, a lab-on-a-chip device could be designed for high-throughput screening of its properties or for rapid quantitative analysis. mdpi.com For instance, microfluidic devices have been developed for the detection of various aromatic compounds. acs.org

Microfluidic paper-based analytical devices (µPADs) are a low-cost alternative to traditional microfluidic systems. mdpi.comnih.gov These devices use patterned paper to create microfluidic channels and are well-suited for point-of-care and field-based applications. taylor.eduncku.edu.tw A µPAD could potentially be developed for the colorimetric or electrochemical detection of this compound.

The integration of lab-on-a-chip technology with techniques like mass spectrometry and enzyme assays is expanding the capabilities of these miniaturized systems in drug discovery and chemical analysis. youtube.comyoutube.com

Future Directions and Emerging Research Avenues for 5 3 Bromo 5 Chloro 4 Methylphenyl Oxazole

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and its application to 5-(3-bromo-5-chloro-4-methylphenyl)oxazole could significantly accelerate its development. researchgate.netyoutube.com These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and potential applications, thereby guiding experimental work more efficiently. northeastern.edusmu.edu

Machine learning models, particularly those for Quantitative Structure-Activity Relationship (QSAR), can be developed to forecast the biological activity of novel oxazole (B20620) derivatives. jocpr.comnih.gov By training algorithms on existing data for similar bisaryl substituted oxazoles, it's possible to predict how variations in the substitution pattern of the phenyl ring might affect the compound's interaction with specific biological targets. jocpr.comresearchgate.net For instance, a QSAR model could predict the agonistic activity of new derivatives on receptors like PPARδ, using descriptors such as molecular weight and polar surface area. jocpr.com A supervised machine learning approach has already been used to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles, demonstrating the potential for such models to guide the synthesis of new compounds. acs.org

AI can also play a crucial role in designing novel molecules with desired properties. smu.edu Generative models can propose new structures based on the this compound scaffold, optimized for specific functions, such as inhibiting a particular enzyme or exhibiting desired material properties. youtube.com Furthermore, AI algorithms can predict reaction outcomes and help devise the most efficient synthetic routes, saving time and resources in the laboratory. researchgate.net

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Outcome for this compound |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activities and physicochemical properties. jocpr.comresearchgate.net |

| Reaction Prediction | Neural Networks, Random Forest Models | Forecasting reaction yields and identifying optimal synthesis conditions. researchgate.net |

| Novel Compound Generation | Generative Adversarial Networks (GANs) | Design of new derivatives with enhanced or specific properties. smu.edu |

| Materials Design | Predictive Modeling | Engineering of novel materials for applications in fields like organic electronics. |

Exploration of Novel and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. bohrium.com For a compound like this compound, future research will undoubtedly focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign alternatives. ijpsonline.com This includes the use of greener solvents, energy-efficient techniques, and recyclable catalysts. bohrium.comnih.gov

Several established methods for oxazole synthesis, such as the Robinson-Gabriel, Bredereck, and Fischer syntheses, often rely on harsh dehydrating agents like sulfuric acid or phosphorus oxychloride, which can lead to low yields and significant waste. ijpsonline.comijpsonline.com Emerging research highlights several promising green alternatives:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often increases product yields for heterocyclic compounds like oxazoles and triazoles. nih.govnih.gov

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and is considered an eco-friendly process. nih.gov

Electrochemical Synthesis: A recently developed method for oxazole synthesis utilizes an electrochemical, phosphine-mediated cycloaddition of carboxylic acids. rsc.orgrsc.org This approach avoids the need for transition metals and toxic oxidants, representing a significant step towards sustainable chemistry. rsc.orgrsc.org

Green Catalysts: The use of heterogeneous catalysts, such as alumina (B75360) sulfuric acid, can facilitate reactions under solvent-free conditions, simplifying product purification and allowing for catalyst reuse. researchgate.net

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, which is highly efficient and atom-economical. rsc.org The van Leusen oxazole synthesis is a key example of a multicomponent reaction used to create 5-substituted oxazoles. nih.gov

Table 2: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Synthetic Method | Key Features | Advantages for Synthesizing this compound |

|---|---|---|

| Conventional Methods (e.g., Robinson-Gabriel) | Use of strong dehydrating agents (H₂SO₄, POCl₃). ijpsonline.comijpsonline.com | Well-established procedures. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Increased yield, energy efficiency. nih.gov |

| Electrochemical Synthesis | Avoids transition metals and harsh oxidants. rsc.orgrsc.org | High sustainability, good functional group tolerance. rsc.orgrsc.org |

| van Leusen Oxazole Synthesis | One-step reaction of an aldehyde with TosMIC. nih.gov | Mild reaction conditions, direct formation of 5-substituted oxazoles. nih.gov |

| Multicomponent Polymerization (MCP) | High efficiency, operational simplicity, atom economy. rsc.org | Potential for creating novel polymers with the oxazole core. rsc.org |

Advanced Theoretical Modeling for Predictive Reactivity and Properties

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules at the atomic level. northeastern.edu For this compound, advanced modeling techniques can offer profound insights into its electronic structure, reactivity, and potential interactions with biological systems, guiding further experimental work. uark.edu

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be used to calculate a wide range of properties. nih.gov For this compound, DFT calculations could predict its geometry, vibrational frequencies, and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These calculations can help to understand the molecule's stability and potential for participating in chemical reactions.

Furthermore, theoretical models can predict the regioselectivity of reactions on the aromatic ring. While traditional resonance theory and frontier molecular orbital theory are useful, they sometimes fail to predict the correct outcome for complex substituted aromatic systems. ed.ac.uk More advanced methods, such as calculating local ionization energy surfaces, have been shown to be highly effective at identifying the most nucleophilic sites in aromatic molecules and thus predicting the outcome of electrophilic substitution reactions. ed.ac.uk The Hammett approach has also been successfully applied to create predictive models for the reactivity of aromatic compounds with various radical species. researchgate.net

The concept of bioisosterism is also critical in medicinal chemistry, where one functional group is replaced by another with similar properties. rsc.orgnih.gov The oxazole ring itself is often considered a bioisostere of ester or amide groups. nih.govresearchgate.netacs.org Computational studies can compare the electronic and steric properties of this compound with other related heterocycles, such as thiazoles or oxadiazoles, to predict which might have more favorable properties for a particular application. rsc.orgnih.gov

Development of High-Throughput Screening Assays for Molecular Interaction Discovery

To uncover the potential biological activities of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. thermofisher.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, such as a protein or nucleic acid. thermofisher.commit.edu The development of robust and sensitive HTS assays will be crucial for identifying any potential therapeutic applications for this class of molecules.

Förster Resonance Energy Transfer (FRET) is a powerful technique that can be adapted for HTS. nih.govthebiogrid.org FRET-based assays can be designed to detect the binding of small molecules to a target protein or to monitor the inhibition of protein-protein interactions. nih.govresearchgate.netresearchgate.net For example, a FRET assay could be developed where the binding of a compound from the this compound family to a target protein disrupts the FRET signal between two fluorescently labeled components. researchgate.net Such assays have been successfully used to screen for inhibitors of enzymes and to study protein folding. nih.govnih.gov

The creation of focused screening libraries is another key aspect of modern drug discovery. thermofisher.com Instead of screening vast, random collections of chemicals, libraries can be designed computationally to contain compounds with a higher probability of interacting with a specific target class, such as G-protein-coupled receptors (GPCRs) or kinases. thermofisher.com Derivatives of this compound could be synthesized and included in such libraries to explore their potential against a wide range of biological targets.

Table 3: High-Throughput Screening Technologies for Interaction Discovery

| HTS Technology | Principle | Application for this compound |

|---|---|---|

| FRET-based Assays | Measures energy transfer between two fluorophores. nih.govthebiogrid.org | Detecting binding to target proteins or inhibition of protein-protein interactions. nih.govresearchgate.net |

| Structure-Based Virtual Screening | Computational docking of molecules to a target's binding site. acs.org | Prioritizing derivatives for synthesis and experimental screening. acs.org |

| Cell-Based HTS | Assays performed in living cells to assess a compound's effect in a more biologically relevant context. nih.gov | Identifying compounds that modulate cellular pathways. researchgate.net |

Multidisciplinary Approaches Combining Synthetic, Computational, and Mechanistic Studies

The most profound understanding of a novel chemical entity like this compound will emerge from a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and mechanistic investigations. uark.eduantheia.bio This synergistic strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine theoretical models. youtube.comuark.eduantheia.bio

Heterocyclic compounds are of immense importance in medicinal chemistry, forming the core of over 85% of biologically active molecules. openaccessjournals.comrsc.orgnih.gov A comprehensive research program for this compound would involve:

Synthetic Chemistry: The development of efficient and scalable synthetic routes to produce the target compound and a library of analogues with diverse substitution patterns. youtube.comrsc.org This would also involve exploring green chemistry principles to ensure sustainability. researchgate.net

Computational Chemistry: The use of AI and theoretical modeling to predict the properties, reactivity, and potential biological activities of the synthesized compounds. northeastern.edujocpr.comnih.gov This can help to prioritize which compounds to synthesize and test. nih.gov

Mechanistic Studies: A detailed investigation of the mechanisms by which these compounds exert their effects, whether it be through interacting with a biological target or through their material properties. uark.edu This could involve a combination of biophysical techniques, cell biology, and further computational analysis.

By combining these disciplines, researchers can move beyond simply creating new molecules to understanding their fundamental properties and rationally designing the next generation of compounds with tailored functions. nih.gov This integrated approach is essential for unlocking the full potential of this compound and its derivatives in fields ranging from medicine to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.